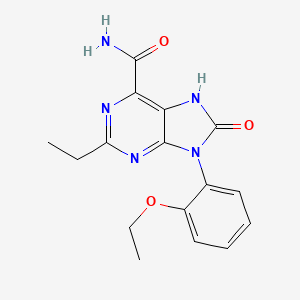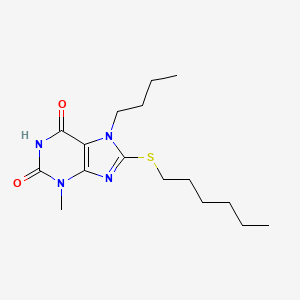
9-(2-etoxifenil)-2-etil-8-oxo-8,9-dihidro-7H-purina-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: is a synthetic organic compound belonging to the purine class. This compound is characterized by its complex structure, which includes an ethoxyphenyl group, an ethyl group, and a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Aplicaciones Científicas De Investigación
9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzaldehyde and ethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2-ethoxybenzaldehyde with ethylamine under acidic conditions.
Cyclization: The Schiff base undergoes cyclization with guanine or a guanine derivative in the presence of a suitable catalyst to form the purine core.
Oxidation and Amide Formation: The final steps involve oxidation to introduce the keto group and subsequent amide formation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The ethoxyphenyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and ethyl groups may enhance its binding affinity and specificity. The purine core is crucial for its biological activity, potentially interfering with nucleic acid metabolism or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(2-methoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(2-ethoxyphenyl)-2-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Comparison
- Structural Differences : Variations in the substituents on the phenyl ring or the purine core can significantly alter the compound’s properties.
- Biological Activity : The presence of different functional groups can affect the compound’s interaction with biological targets, leading to differences in efficacy and specificity.
- Chemical Stability : Substituents can influence the compound’s stability under various conditions, impacting its suitability for different applications.
Propiedades
IUPAC Name |
9-(2-ethoxyphenyl)-2-ethyl-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-11-18-12(14(17)22)13-15(19-11)21(16(23)20-13)9-7-5-6-8-10(9)24-4-2/h5-8H,3-4H2,1-2H3,(H2,17,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZIGGHGQJFCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3OCC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2565406.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2565408.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565412.png)
![8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2565414.png)
![1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide](/img/structure/B2565415.png)




